molecular formula C8H4FNO3 B13673905 7-Fluorobenzo[c]isoxazole-3-carboxylic Acid

7-Fluorobenzo[c]isoxazole-3-carboxylic Acid

Cat. No.: B13673905
M. Wt: 181.12 g/mol
InChI Key: RZNYRPFBFCJZFM-UHFFFAOYSA-N
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Description

7-Fluorobenzo[c]isoxazole-3-carboxylic Acid is a heterocyclic compound that features a five-membered isoxazole ring fused with a benzene ring and a fluorine atom at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluorobenzo[c]isoxazole-3-carboxylic Acid typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This reaction is often catalyzed by copper (I) or ruthenium (II) catalysts . The reaction conditions usually require a temperature range of 80-100°C and a reaction time of 8-10 hours .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions to improve yield and purity, and ensuring the process is environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 7-Fluorobenzo[c]isoxazole-3-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Fluorobenzo[c]isoxazole-3-carboxylic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluorobenzo[c]isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

    Benzo[c]isoxazole-3-carboxylic Acid: Lacks the fluorine atom at the 7th position.

    7-Chlorobenzo[c]isoxazole-3-carboxylic Acid: Contains a chlorine atom instead of fluorine.

    7-Bromobenzo[c]isoxazole-3-carboxylic Acid: Contains a bromine atom instead of fluorine.

Uniqueness: The presence of the fluorine atom in 7-Fluorobenzo[c]isoxazole-3-carboxylic Acid enhances its lipophilicity and metabolic stability, making it a unique and valuable compound for drug discovery and development .

Properties

Molecular Formula

C8H4FNO3

Molecular Weight

181.12 g/mol

IUPAC Name

7-fluoro-2,1-benzoxazole-3-carboxylic acid

InChI

InChI=1S/C8H4FNO3/c9-5-3-1-2-4-6(5)10-13-7(4)8(11)12/h1-3H,(H,11,12)

InChI Key

RZNYRPFBFCJZFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(ON=C2C(=C1)F)C(=O)O

Origin of Product

United States

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